3,6-Diphenyl-1,2,4,5-tetrazine
Overview
Description
3,6-Diphenyl-1,2,4,5-tetrazine is a heteroaromatic compound with the molecular formula C14H10N4. It is characterized by a tetrazine ring substituted with two phenyl groups at the 3 and 6 positions. This compound is known for its electron-deficient nature and its ability to participate in inverse electron demand Diels-Alder reactions .
Biochemical Analysis
Biochemical Properties
It is known that it participates in inverse electron demand cycloaddition reactions with various dienophiles . This suggests that it may interact with enzymes, proteins, and other biomolecules that can act as dienophiles in these reactions.
Molecular Mechanism
It is known to participate in inverse electron demand Diels-Alder reactions , which suggests that it may exert its effects at the molecular level through these reactions. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Diphenyl-1,2,4,5-tetrazine can be synthesized through various methods. One common approach involves the reaction of hydrazine derivatives with nitriles under acidic conditions. Another method includes the cyclization of appropriate precursors in the presence of oxidizing agents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable reactions that can be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction conditions are typical strategies to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diphenyl-1,2,4,5-tetrazine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reactions: This compound reacts with various dienophiles to form dihydropyridazine derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Dienophiles: Common dienophiles used in reactions with this compound include alkenes and alkynes.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products:
Dihydropyridazine Derivatives: These are the primary products formed from inverse electron demand Diels-Alder reactions.
Scientific Research Applications
3,6-Diphenyl-1,2,4,5-tetrazine has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-1,2,4,5-tetrazine primarily involves its participation in inverse electron demand Diels-Alder reactions. This reaction mechanism is characterized by the interaction of the electron-deficient tetrazine ring with electron-rich dienophiles, leading to the formation of stable adducts. The compound’s ability to act as a fluorescent probe is attributed to its unique electronic properties, which allow it to interact with reactive oxygen species .
Comparison with Similar Compounds
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
- 3,6-Bis(methylthio)-1,2,4,5-tetrazine
- 3,6-Dimethyl-1,2,4,5-tetrazine
Comparison: 3,6-Diphenyl-1,2,4,5-tetrazine is unique due to its phenyl substituents, which enhance its electron-deficient nature and reactivity in cycloaddition reactions. Compared to other tetrazine derivatives, it exhibits distinct fluorescence properties and higher stability in various chemical environments .
Properties
IUPAC Name |
3,6-diphenyl-1,2,4,5-tetrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-3-7-11(8-4-1)13-15-17-14(18-16-13)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUWSIIGUUMHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218457 | |
Record name | 1,2,4,5-Tetrazine, 3,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6830-78-0 | |
Record name | 3,6-Diphenyl-1,2,4,5-tetrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6830-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyl-s-tetrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006830780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl-s-tetrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4,5-Tetrazine, 3,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Diphenyl-1,2,4,5-tetrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIPHENYL-S-TETRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEP1NA5YSD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3,6-Diphenyl-1,2,4,5-tetrazine and what makes it interesting for chemical synthesis?
A1: this compound is an electron-deficient heteroaromatic azadiene. This makes it highly reactive in inverse electron demand Diels-Alder reactions with a wide range of dienophiles. [] This reaction is characterized by the diene acting as the electron-withdrawing component and the dienophile acting as the electron-rich component. This unique reactivity makes it a valuable tool for various chemical transformations.
Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?
A2: * Molecular Formula: C14H10N4 []* Molecular Weight: 234.28 g/mol []* Appearance: Red, purple powder []* Melting Point: 196–198 °C []* Solubility: Soluble in most organic solvents (such as CH2Cl2) []* Analysis: Characterized by 1H NMR, 13C NMR, melting point determination, and elemental analysis. []
Q3: Can you describe a typical synthesis and purification method for this compound?
A3: this compound is synthesized in a two-step process:
- Synthesis of the precursor: Elemental sulfur, benzonitrile, and hydrazine monohydrate are refluxed in ethanol to yield 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazene. []
- Oxidation: The precursor is then oxidized with glacial acetic acid and an aqueous solution of sodium nitrite to obtain this compound. []
Q4: How does the structure of this compound influence its reactivity in Diels-Alder reactions?
A4: The electron-deficient nature of the tetrazine ring, due to the presence of four nitrogen atoms, makes it a potent diene in inverse electron-demand Diels-Alder reactions. The two phenyl substituents at the 3 and 6 positions further enhance this electron deficiency, making it even more reactive towards electron-rich dienophiles. [, ]
Q5: What types of dienophiles react with this compound?
A5: this compound readily reacts with a variety of dienophiles, including:
- Strained cyclic olefins: These include compounds like trans-cyclooctene and cyclopropene, which react rapidly with tetrazines in bioorthogonal ligation reactions. [, ]
- Electron-rich alkenes and alkynes: Examples include enamines, vinyl ethers, and alkynes with electron-donating substituents. [, ]
- [2.2]Paracyclophan-1-ene and [2.2]paracyclophane-1,9-diene: These strained cyclic olefins react with this compound to yield pyridazino-anellated [2.2]paracyclophanes. []
Q6: What are the typical applications of this compound in organic synthesis?
A6: this compound finds applications in various synthetic transformations, including:
- Synthesis of heterocycles: The Diels-Alder adducts obtained from reactions with tetrazines can be further elaborated to generate a variety of nitrogen-containing heterocycles. [, , ]
- Bioorthogonal labeling: The fast and selective reaction of tetrazines with strained dienophiles has been exploited for biomolecule labeling in living systems. [, ]
- Material science: Tetrazine derivatives, including this compound, are being explored for their potential applications in organic electronics and other material science applications. [, ]
Q7: Has computational chemistry been used to study the reactivity of this compound?
A7: Yes, computational studies using density functional theory (DFT) have been employed to investigate the electronic properties and reactivity of this compound and its derivatives. These calculations provide insights into the factors governing their reactivity in Diels-Alder reactions and allow for the prediction of reaction rates and regioselectivity. [, , ] For example, "Clip to Click" reactions utilize computational analysis to design a macrocyclic tetrazine where the reactivity is controlled by a chemical bridge. Cleaving this bridge ("Clip") activates the tetrazine for IEDDA reactions ("Click"). []
Q8: Can you explain how modifications to the structure of this compound affect its properties?
A8: Modifications to the phenyl rings or the tetrazine core can significantly impact the reactivity and properties of the molecule. For instance, introducing electron-donating groups (e.g., methoxy, t-butyl) to the phenyl rings increases the electron density of the tetrazine core, decreasing its reactivity in inverse electron-demand Diels-Alder reactions. Conversely, electron-withdrawing groups (e.g., fluorine, trifluoromethyl) enhance the reactivity. [, ] This fine-tuning of electronic properties through structural modifications allows for tailoring the reactivity of tetrazines for specific applications.
Q9: What are the limitations of using this compound in chemical synthesis?
A9: Despite its versatility, there are limitations to consider when using this compound:
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